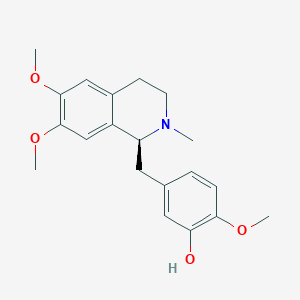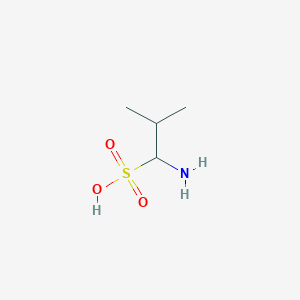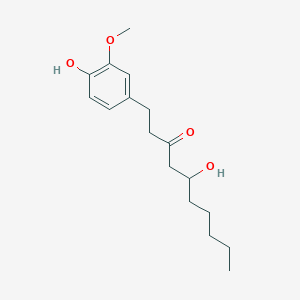
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
描述
6-Gingerol is a bioactive compound predominantly found in ginger (Zingiber officinale). It is responsible for the pungent flavor and aroma of fresh ginger. This compound belongs to the gingerol family, which are phenolic ketones. 6-Gingerol has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Gingerol can be achieved through various methods. One common approach involves the aldol condensation of vanillin with acetone, followed by hydrogenation. The reaction conditions typically involve the use of a base such as sodium hydroxide and a catalyst like palladium on carbon for the hydrogenation step.
Industrial Production Methods: Industrial production of 6-Gingerol often involves extraction from ginger rhizomes. The process includes drying and grinding the ginger, followed by solvent extraction using ethanol or methanol. The extract is then purified through techniques such as chromatography to isolate 6-Gingerol.
Types of Reactions:
Oxidation: -Gingerol can undergo oxidation to form -Gingerone, a compound with similar biological activities.
Reduction: Reduction of -Gingerol can yield -Shogaol, another bioactive compound found in dried ginger.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation.
Major Products:
科学研究应用
6-Gingerol has a wide range of applications in scientific research:
- Chemistry: Used as a model compound for studying phenolic ketones and their reactions.
- Biology: Investigated for its role in modulating cellular pathways and gene expression.
- Medicine: Explored for its therapeutic potential in treating inflammation, cancer, and cardiovascular diseases.
- Industry: Utilized in the food and cosmetic industries for its flavoring and preservative properties.
作用机制
The mechanism of action of 6-Gingerol involves multiple molecular targets and pathways:
- Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
- Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.
相似化合物的比较
- 8-Gingerol: Another member of the gingerol family with a longer carbon chain.
- 10-Gingerol: Similar to 6-Gingerol but with an even longer carbon chain.
- 6-Shogaol: A dehydrated form of 6-Gingerol with enhanced bioactivity.
Uniqueness: 6-Gingerol is unique due to its balanced profile of bioactivity and stability. While 8-Gingerol and 10-Gingerol have similar properties, their longer carbon chains can affect their solubility and bioavailability. 6-Shogaol, on the other hand, is more potent but less stable than 6-Gingerol.
属性
IUPAC Name |
5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDIKRKFXEWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274400 | |
| Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gingerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
39886-76-5, 58253-27-3 | |
| Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gingerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 - 32 °C | |
| Record name | Gingerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



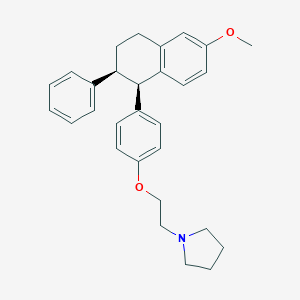
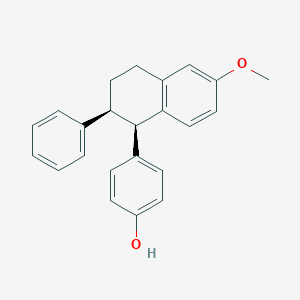
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
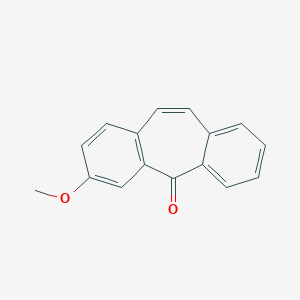
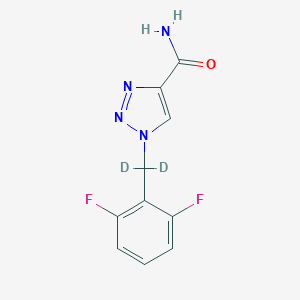
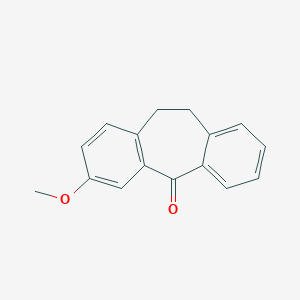
![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)
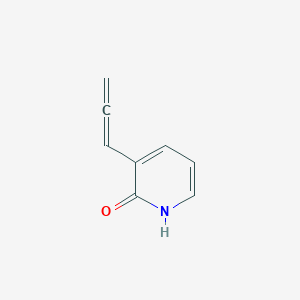
![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)
![1H-Pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B133836.png)

